molecular formula C18H19NO2 B7644003 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone

3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone

Cat. No.: B7644003
M. Wt: 281.3 g/mol
InChI Key: GHQKZLRJSLWNBV-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone is a compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . This method allows for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions are typically mild to ensure the stability of the compound and to achieve high yields.

Major Products

The major products formed from these reactions include N-substituted 3,4-dihydroisoquinolinone derivatives, which have various biological and pharmacological activities .

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone involves its interaction with specific molecular targets. For instance, some derivatives act as androgen receptor antagonists, effectively suppressing the growth of prostate cancer cell lines . The compound’s effects are mediated through its binding to these receptors, inhibiting their activity and leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone is unique due to its specific substitution pattern and the resulting biological activities. Its methoxymethyl group at the 4-position provides distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-13-14-6-8-16(9-7-14)18(20)19-11-10-15-4-2-3-5-17(15)12-19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQKZLRJSLWNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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